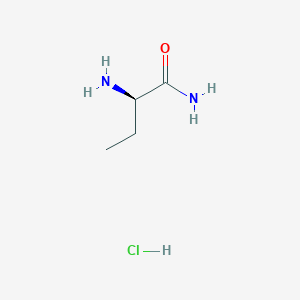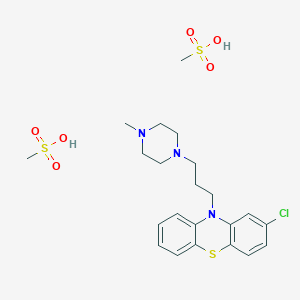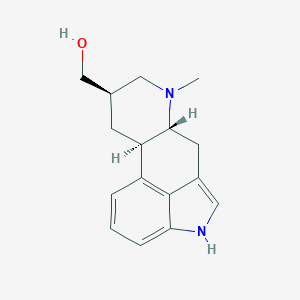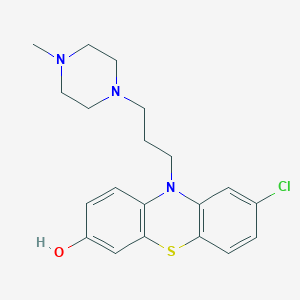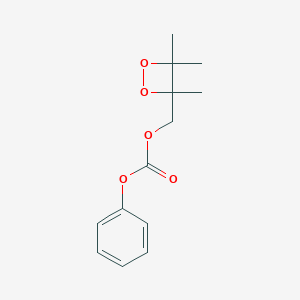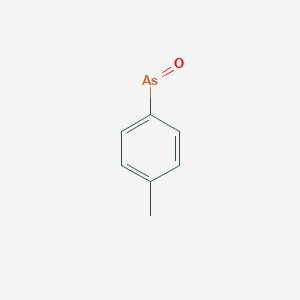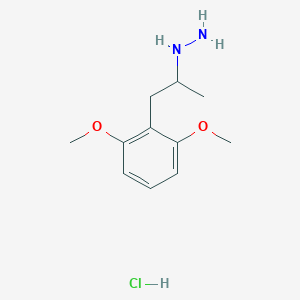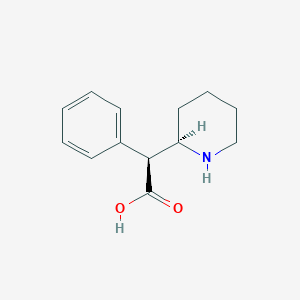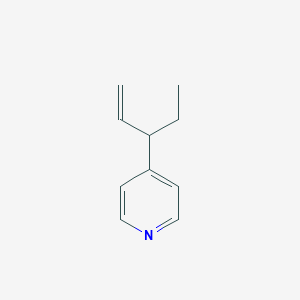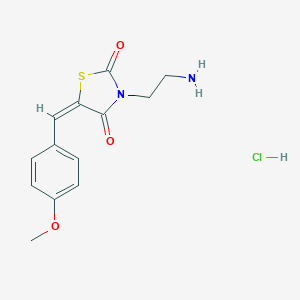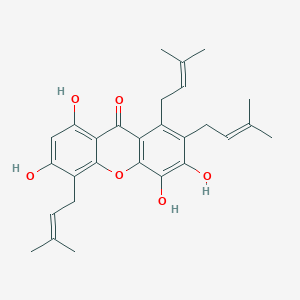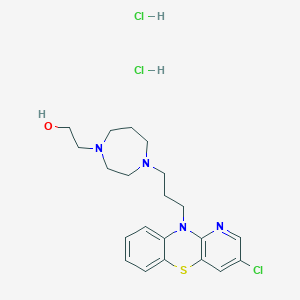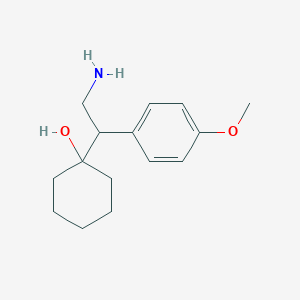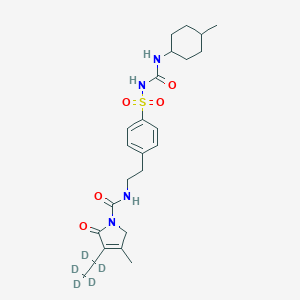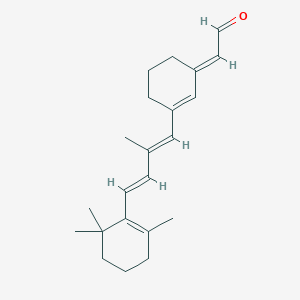
11,20-Ethanoretinal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,20-Ethanoretinal is a retinal molecule that has been the subject of scientific research for its potential applications in various fields. This molecule has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
科学的研究の応用
11,20-Ethanoretinal has been studied for its potential applications in various fields, including vision research, neuroscience, and nanotechnology. In vision research, 11,20-Ethanoretinal has been used as a model compound to study the mechanism of vision and the role of retinal molecules in the visual process. In neuroscience, 11,20-Ethanoretinal has been studied for its potential neuroprotective effects and its role in the regulation of neuronal activity. In nanotechnology, 11,20-Ethanoretinal has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and imaging.
作用機序
11,20-Ethanoretinal acts as a chromophore in the visual process, absorbing light in the visible spectrum and triggering a cascade of biochemical reactions that lead to the perception of light. In addition, 11,20-Ethanoretinal has been shown to modulate the activity of ion channels and receptors in neurons, leading to changes in neuronal activity and function.
生化学的および生理学的効果
11,20-Ethanoretinal has been shown to have a range of biochemical and physiological effects. In vision research, 11,20-Ethanoretinal has been shown to be essential for the perception of light and the maintenance of visual function. In neuroscience, 11,20-Ethanoretinal has been shown to modulate neuronal activity and function, leading to changes in behavior and cognition. In addition, 11,20-Ethanoretinal has been shown to have neuroprotective effects and to be involved in the regulation of oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 11,20-Ethanoretinal in lab experiments include its well-characterized structure and its ability to act as a model compound for retinal molecules. However, the limitations of using 11,20-Ethanoretinal in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
For research on 11,20-Ethanoretinal include the development of new synthesis methods for this molecule, the investigation of its potential applications in drug delivery and imaging, and the exploration of its role in the regulation of neuronal activity and function. In addition, further studies are needed to elucidate the biochemical and physiological effects of 11,20-Ethanoretinal and its potential therapeutic applications in various diseases.
合成法
The synthesis of 11,20-Ethanoretinal can be achieved through different methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. The Wittig reaction involves the reaction between an aldehyde and a phosphonium ylide, while the Horner-Wadsworth-Emmons reaction involves the reaction between an aldehyde and a phosphonate ester. Both methods have been used to synthesize 11,20-Ethanoretinal with high yields.
特性
CAS番号 |
102586-39-0 |
|---|---|
製品名 |
11,20-Ethanoretinal |
分子式 |
C22H30O |
分子量 |
310.5 g/mol |
IUPAC名 |
(2E)-2-[3-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]cyclohex-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C22H30O/c1-17(15-20-9-5-8-19(16-20)12-14-23)10-11-21-18(2)7-6-13-22(21,3)4/h10-12,14-16H,5-9,13H2,1-4H3/b11-10+,17-15+,19-12+ |
InChIキー |
FOYUFPJPFUUNOX-ZRTTZBFNSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C2=C/C(=C/C=O)/CCC2)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC2=CC(=CC=O)CCC2)C |
同義語 |
11,20-ethanoretinal BR6.11 retinal 6.11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



